1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate
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Overview
Description
1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate is a chemical compound with the molecular formula C12H8F3NO2S . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate is represented by the formula C12H8F3NO2S . This indicates that the compound is composed of 12 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . Some of the synthesized compounds have shown potent antioxidant activity .
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have been found to act as analgesic and anti-inflammatory drug molecules .
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to have antimicrobial and antifungal activities . For example, sulfathiazole is a thiazole-based antimicrobial drug .
Antiviral Activity
Thiazole derivatives have been found to have antiviral activities . For example, Ritonavir is a thiazole-based antiretroviral drug .
Diuretic Activity
Thiazole derivatives have been found to have diuretic activities .
Anticonvulsant and Neuroprotective Activity
Thiazole derivatives have been found to have anticonvulsant and neuroprotective activities .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities . For example, Tiazofurin is a thiazole-based antineoplastic drug .
Industrial Applications
In addition to their biological activities, thiazoles have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various biological processes.
Mode of Action
It is believed to interact with its targets, leading to changes in their activity and function . This interaction can result in alterations in gene expression and cellular processes.
Biochemical Pathways
Given its targets, it is likely to influence pathways related to gene expression and cellular metabolism .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with its targets and the subsequent changes in cellular processes . These effects can vary depending on the specific context and conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall activity .
properties
IUPAC Name |
1,3-thiazol-5-ylmethyl 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)9-3-1-8(2-4-9)11(17)18-6-10-5-16-7-19-10/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXLSFSOWNKJGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=CS2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate |
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